molecular formula C23H30BNO6 B8453248 2-benzyl 1-tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate CAS No. 1233525-93-3

2-benzyl 1-tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate

Cat. No.: B8453248
CAS No.: 1233525-93-3
M. Wt: 427.3 g/mol
InChI Key: LPUMGCGCAHLTFC-UHFFFAOYSA-N
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Description

2-benzyl 1-tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate is a useful research compound. Its molecular formula is C23H30BNO6 and its molecular weight is 427.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

1233525-93-3

Molecular Formula

C23H30BNO6

Molecular Weight

427.3 g/mol

IUPAC Name

2-O-benzyl 1-O-tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1,2-dicarboxylate

InChI

InChI=1S/C23H30BNO6/c1-21(2,3)29-20(27)25-14-17(24-30-22(4,5)23(6,7)31-24)13-18(25)19(26)28-15-16-11-9-8-10-12-16/h8-14H,15H2,1-7H3

InChI Key

LPUMGCGCAHLTFC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

At −78° C. to a solution of 2-benzyl 1-tert-butyl 4-iodo-1H-pyrrole-1,2-dicarboxylate (10.0 g, 23.4 mmol), and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (9.6 mL, 47 mmol) in THF (120 mL) was added dropwise a solution of 2.5 M n-butyllithium in hexane (11.2 mL, 28.1 mmol) with stirring. After completion of addition the mixture was stirred at this temperature for 35 min and then 2.5 M n-butyllithium in hexane (1.87 mL, 4.68 mmol) was added and stirred for another 30 minutes. The reaction was quenched with sat. NH4Cl solution and then diluted with EtOAc. The organic layer was separated, washed with water twice, washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The product was isolated by chromatography eluting with 0 to 10% EtOAc in hexanes. LCMS calculated for C19H23BNO6 (M−[tBu+1]+1)+: m/z=372.2. found: 372.2.
Name
2-benzyl 1-tert-butyl 4-iodo-1H-pyrrole-1,2-dicarboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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